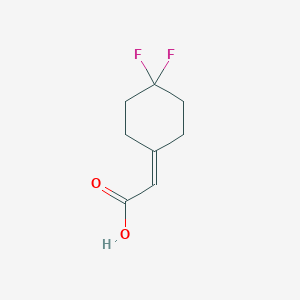

(4,4-Difluoro-cyclohexylidene)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10F2O2 |

|---|---|

Molecular Weight |

176.16 g/mol |

IUPAC Name |

2-(4,4-difluorocyclohexylidene)acetic acid |

InChI |

InChI=1S/C8H10F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h5H,1-4H2,(H,11,12) |

InChI Key |

NFTAXPHUCUUMAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=CC(=O)O)(F)F |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 4,4 Difluoro Cyclohexylidene Acetic Acid

Strategic Approaches to the gem-Difluorocyclohexane Moiety

The retrosynthetic analysis of the gem-difluorocyclohexane portion of the target molecule logically leads to 4,4-difluorocyclohexanone (B151909) as a key intermediate. This disconnection simplifies the synthesis by identifying a readily accessible precursor that already contains the crucial difluorinated cyclic core.

The primary disconnection strategy for the target molecule is the carbon-carbon double bond of the cyclohexylidene group, which points to an olefination reaction as the final key bond-forming step. This leads back to 4,4-difluorocyclohexanone as the foundational building block.

The synthesis of 4,4-difluorocyclohexanone itself can be achieved through various established methods. A common and effective approach involves the deoxofluorination of a corresponding ketone precursor. rsc.org For instance, the fluorination of 1,4-cyclohexanedione (B43130) monoethylene ketal followed by deprotection provides a reliable route to 4,4-difluorocyclohexanone. google.com

Table 1: Synthetic Approaches to 4,4-Difluorocyclohexanone

| Starting Material | Reagent(s) | Key Transformation |

| 1,4-Cyclohexanedione | Diethylaminosulfur trifluoride (DAST) | Deoxofluorination |

| 1,4-Cyclohexanedione monoethylene ketal | Selectfluor | Electrophilic fluorination |

| 4-Hydroxycyclohexanone | DAST or other fluorinating agents | Deoxyfluorination |

This retrosynthetic strategy is advantageous as it isolates the challenge of introducing the gem-difluoro group to the synthesis of a single, symmetrical, and relatively simple starting material.

Methodologies for Constructing the Cyclohexylidene Exocyclic Double Bond

The formation of the exocyclic double bond is a critical step in the synthesis of this compound. Retrosynthetically, this bond is disconnected to reveal 4,4-difluorocyclohexanone and a two-carbon synthon that will become the acetic acid side chain. The most prominent and effective methods for achieving this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgwikipedia.org

Both reactions involve the olefination of a ketone, in this case, 4,4-difluorocyclohexanone.

The Wittig Reaction:

This method utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. masterorganicchemistry.comorganic-chemistry.org For the synthesis of the target molecule, a Wittig reagent bearing an ester group, which can be subsequently hydrolyzed to the carboxylic acid, would be required. The general retrosynthetic disconnection is as follows:

The Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This method often offers advantages in terms of the ease of removal of the phosphate (B84403) byproduct and can provide excellent stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.org The retrosynthetic disconnection for the HWE approach is similar to the Wittig reaction, targeting 4,4-difluorocyclohexanone and a phosphonate reagent.

Table 2: Comparison of Olefination Methodologies

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate ester |

| Stereoselectivity | Generally favors Z-alkene with unstabilized ylides | Generally favors E-alkene with stabilized ylides |

| Reactivity of Ylide/Carbanion | Generally more reactive | Generally less reactive, more nucleophilic |

Pathways for Incorporating the Acetic Acid Side Chain

The final key retrosynthetic disconnection involves the acetic acid side chain. As alluded to in the previous section, this functional group is typically introduced as part of the olefination reagent. The most common strategy is to use a reagent that contains a protected carboxylic acid, such as an ester. This ester functionality is then hydrolyzed in the final step of the synthesis to yield the desired carboxylic acid.

A primary retrosynthetic disconnection of the acetic acid moiety leads to an ester-containing synthon.

For the Horner-Wadsworth-Emmons approach, the key reagent is triethyl phosphonoacetate. wikipedia.org This commercially available reagent reacts with 4,4-difluorocyclohexanone in the presence of a base to form the corresponding ethyl (4,4-difluoro-cyclohexylidene)-acetate.

In the case of the Wittig reaction, the corresponding phosphonium ylide would be derived from an α-haloacetate, such as ethyl bromoacetate. This would be reacted with triphenylphosphine to form the phosphonium salt, which is then deprotonated to generate the ylide.

The final step in either pathway is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by an acidic workup.

Table 3: Reagents for Introducing the Acetic Acid Moiety

| Reaction | Reagent | Subsequent Step |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ester hydrolysis |

| Wittig Reaction | (Carbethoxymethyl)triphenylphosphonium bromide | Ester hydrolysis |

This retrosynthetic strategy, which combines the synthesis of the gem-difluorinated core with a subsequent olefination/hydrolysis sequence, provides a convergent and efficient route to this compound.

Synthetic Methodologies for 4,4 Difluoro Cyclohexylidene Acetic Acid and Its Precursors

Strategies for Constructing the gem-Difluorocyclohexane Core

The synthesis of the 4,4-difluorocyclohexane unit is a pivotal step. Various fluorination strategies have been developed to introduce this structural motif, each with its own set of advantages and mechanistic intricacies.

Deoxyfluorination of Carbonyl Precursors (e.g., utilizing (diethylamino)sulfur trifluoride (DAST))

Deoxyfluorination of a carbonyl group is a direct and widely employed method for the synthesis of gem-difluoroalkanes. (Diethylamino)sulfur trifluoride (DAST) is a prominent reagent in this transformation, effectively converting ketones into their corresponding difluorides. rsc.orgnih.gov The reaction of a cyclic ketone, such as a 1,4-cyclohexanedione (B43130) derivative, with DAST proceeds via the formation of a fluorosulfurane intermediate, which then delivers a fluoride (B91410) ion to the carbonyl carbon. A subsequent elimination of sulfur dioxide and a second fluoride transfer complete the transformation.

The reaction is often carried out in an inert solvent, such as dichloromethane, and the conditions can be tailored to the specific substrate. nih.gov One of the key advantages of this method is its stereospecificity in certain cases; for instance, the deoxyfluorination of cyclic α-hydroxy-β-ketoesters with DAST has been shown to proceed with excellent stereospecificity, yielding the configurationally inverted α-fluoro-β-ketoesters. rsc.orgnih.gov This suggests a clean SN2-type mechanism is at play. nih.gov

| Carbonyl Precursor | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclic α-hydroxy-β-ketoester | DAST | CH2Cl2, rt | α-fluoro-β-ketoester | High |

| 1,4-Cyclohexanedione derivative | DAST | Inert solvent | 4,4-Difluorocyclohexanone (B151909) derivative | Variable |

Difluorocarbene-Mediated Reactions for gem-Difluorination

Difluorocarbene (:CF2) is a highly reactive intermediate that can be utilized for the construction of gem-difluorinated cyclic systems. cas.cn One common approach involves the [2+1] cycloaddition of difluorocarbene to an alkene. cas.cn For the synthesis of a six-membered ring, this method can be part of a multi-step sequence, for instance, the difluorocyclopropanation of a cyclohexene (B86901) derivative followed by ring expansion.

Sources of difluorocarbene are varied and include the thermal decomposition of sodium chlorodifluoroacetate and the reaction of trimethyl(trifluoromethyl)tin with sodium iodide. nih.gov The reaction of difluorocarbene with an alkene is typically a concerted process, leading to the formation of a gem-difluorocyclopropane. nih.gov Subsequent ring-opening of the gem-difluorocyclopropane can be achieved under various conditions, often mediated by transition metals, to afford larger ring systems. rsc.orgresearchgate.net

| Alkene Precursor | Difluorocarbene Source | Reaction Type | Intermediate | Final Product Core |

|---|---|---|---|---|

| Cyclohexene derivative | TMSCF3/NaI | Cycloaddition | gem-Difluorocyclopropane | gem-Difluorocyclohexane (via ring expansion) |

| Styrene | ClCF2COONa | Cycloaddition | gem-Difluorocyclopropane | - |

Photocatalytic Approaches for Difluorinated Hydrocarbons

Photocatalysis has emerged as a powerful tool for the direct fluorination of unactivated C-H bonds, offering a more sustainable and often milder alternative to traditional methods. researchgate.netsci-hub.se This approach typically involves the use of a photocatalyst that, upon excitation with visible light, can initiate a hydrogen atom transfer (HAT) from a hydrocarbon substrate. researchgate.net The resulting carbon-centered radical then reacts with a fluorine atom transfer reagent to afford the fluorinated product.

For the synthesis of a gem-difluorocyclohexane core, this method could be applied in a stepwise manner or through a double C-H fluorination at the same carbon atom. A common photocatalyst for this transformation is decatungstate, which is readily prepared and absorbs light in a region that does not interfere with most organic reagents. sci-hub.se N-fluorobenzenesulfonimide (NFSI) is often used as the fluorine atom transfer reagent. researchgate.net

| Substrate | Photocatalyst | Fluorine Source | Key Step | Product Type |

|---|---|---|---|---|

| Cyclohexane (B81311) derivative | Decatungstate | NFSI | Hydrogen Atom Transfer (HAT) | Monofluorinated cyclohexane |

| Saturated Hydrocarbon | Anthraquinone | Selectfluor® | Triplet-Triplet Energy Transfer | Fluorinated Alkane |

Homologation and Ring Expansion Reactions for Fluorinated Cycloalkanes

Ring expansion reactions provide an elegant strategy for the synthesis of larger cyclic systems from smaller, more readily available precursors. A novel approach in this area is the gem-difluorinative ring-expansion of methylenecycloalkanes. chemrxiv.orgchemrxiv.orgscilit.net This reaction involves the use of iodine(III) species to mediate the ring expansion of a methylenecycloalkane, such as methylenecyclopentane, to a gem-difluorinated cyclohexane. chemrxiv.orgchemrxiv.org This method allows for the direct incorporation of the gem-difluoro moiety during the ring expansion process, offering an efficient route to the desired core structure. chemrxiv.orgchemrxiv.org

Electrophilic Fluorination in Cyclic Systems

Electrophilic fluorination is a cornerstone of modern organofluorine chemistry. numberanalytics.com Reagents such as Selectfluor® (F-TEDA-BF4) are powerful electrophilic fluorine sources that can react with enolates or enol ethers of cyclic ketones to introduce a fluorine atom. numberanalytics.comwikipedia.org For the synthesis of a gem-difluorocyclohexane, a sequential double fluorination of a cyclohexanone (B45756) precursor can be envisioned.

The mechanism of electrophilic fluorination is thought to proceed through either an SN2-type attack of the enolate on the electrophilic fluorine atom or a single-electron transfer (SET) pathway. wikipedia.org The stereoselectivity of the reaction can be influenced by the substrate and the reaction conditions.

| Substrate | Reagent | Key Intermediate | Product | Stereoselectivity |

|---|---|---|---|---|

| Cyclic Ketone Enolate | Selectfluor® | - | α-Fluoroketone | Substrate dependent |

| Stilbenes | Selectfluor® | - | Fluorinated product | - |

Formation of the Cyclohexylidene Exocyclic Double Bond and Acetic Acid Moiety

With the 4,4-difluorocyclohexanone in hand, the next critical step is the introduction of the exocyclic double bond and the acetic acid moiety. Several classic olefination and condensation reactions are well-suited for this purpose.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. wikipedia.orgnrochemistry.comnumberanalytics.com In the context of synthesizing (4,4-Difluoro-cyclohexylidene)-acetic acid, 4,4-difluorocyclohexanone can be reacted with a phosphonate (B1237965) ylide bearing an ester group, such as triethyl phosphonoacetate. nrochemistry.com The reaction typically proceeds by deprotonation of the phosphonate ester with a base to form a stabilized carbanion, which then undergoes a nucleophilic addition to the ketone. The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgnrochemistry.com The HWE reaction generally favors the formation of the (E)-alkene. wikipedia.org

A related method is the Wittig reaction, which employs a phosphonium (B103445) ylide. While also effective for olefination, the byproducts can sometimes be more challenging to remove than those of the HWE reaction.

The Reformatsky reaction offers a direct route to β-hydroxy esters, which can be subsequently dehydrated to form the α,β-unsaturated ester, a precursor to the target acetic acid. wikipedia.orglibretexts.orgpsiberg.com This reaction involves the treatment of an α-halo ester, such as ethyl bromoacetate, with zinc metal to form an organozinc reagent. wikipedia.orglibretexts.org This reagent then adds to the carbonyl group of 4,4-difluorocyclohexanone. wikipedia.orglibretexts.org The resulting β-hydroxy ester can then be dehydrated and hydrolyzed to afford this compound. The organozinc reagents used in the Reformatsky reaction are less reactive than Grignard or organolithium reagents, which allows for a broader functional group tolerance. wikipedia.orglibretexts.org

| Reaction | Ketone Precursor | Reagent | Intermediate | Final Moiety |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | 4,4-Difluorocyclohexanone | Triethyl phosphonoacetate | α,β-Unsaturated ester | Cyclohexylidene acetic acid ester |

| Wittig Reaction | 4,4-Difluorocyclohexanone | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated ester | Cyclohexylidene acetic acid ester |

| Reformatsky Reaction | 4,4-Difluorocyclohexanone | Ethyl bromoacetate, Zn | β-Hydroxy ester | Cyclohexylidene acetic acid (after dehydration/hydrolysis) |

Wittig and Wittig-Horner Type Olefination Reactions

Olefination reactions are fundamental to the construction of the exocyclic double bond in this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov

The Wittig reaction utilizes a phosphonium ylide to convert a ketone, in this case, 4,4-difluorocyclohexanone, into an alkene. organic-chemistry.orgwikipedia.orgnih.gov The ylide, typically generated by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon of the ketone. libretexts.org This is followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

A significant modification of this approach is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. organic-chemistry.orgnrochemistry.com The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde or ketone, forming an intermediate that eliminates to give the alkene. wikipedia.org

| Reaction Name | Reagent Type | Key Intermediate | Primary Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphonium Ylide | Oxaphosphetane | Dependent on ylide stability | Triphenylphosphine (B44618) oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | Predominantly (E)-alkene | Dialkylphosphate salt |

Knoevenagel Condensation and Related Approaches for α,β-Unsaturated Acids

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated acids. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, 4,4-difluorocyclohexanone would be reacted with a compound like malonic acid.

The reaction proceeds via a nucleophilic addition of the enolate, generated from the active methylene compound, to the carbonyl group of the ketone. wikipedia.org This is followed by a dehydration step to yield the α,β-unsaturated product. sigmaaldrich.com A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and catalyst, which also promotes the decarboxylation of the intermediate, leading directly to the α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Heck Reactions for Fluorinated Vinyl Systems

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, provides a powerful tool for the synthesis of fluorinated vinyl systems. mdpi.comacs.org This reaction can be adapted to construct the vinyl fluoride moiety present in derivatives of the target molecule. The reaction typically involves an oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. acs.org

Recent advancements have focused on the challenging C-F bond activation. A palladium-catalyzed Mizoroki-Heck reaction of gem-difluoroalkenes has been developed to achieve diastereoselective C–F bond alkenylation. acs.org This method allows for a formal C–F/C-H bond cross-coupling between two different alkenes. acs.org The synthesis of gem-difluoro olefins can also be achieved through a palladium-catalyzed C-H functionalization followed by a β-fluoride elimination. nih.gov

Radical Coupling Strategies for Fluorinated Carboxylic Acid Derivatives

Radical-based methods offer alternative pathways for the synthesis of fluorinated carboxylic acids and their derivatives. researchgate.net One such approach is decarboxylative fluorination, where a carboxylic acid is converted to an alkyl fluoride. researchgate.net For instance, aliphatic carboxylic acids can undergo efficient decarboxylative fluorination using reagents like Selectfluor® in the presence of a silver catalyst. researchgate.net

Visible-light-induced decarboxylative radical cascade reactions have also been developed for the synthesis of fluorinated polycyclic systems from α-fluorinated carboxylic acids. researchgate.net Furthermore, direct decarboxylative cross-coupling of α-monofluoro carboxylic acids with organohalides can be achieved using a combination of an iridium-based photocatalyst and a nickel complex. acs.org

Stereoselective and Enantioselective Synthesis (General relevance for α-fluorocarboxylic acid derivatives)

The stereocontrolled synthesis of α-fluorocarboxylic acid derivatives is a significant area of research due to the importance of these motifs in bioactive molecules. organic-chemistry.orgalbany.edualbany.edu Asymmetric fluorination is a key strategy. For example, the enantioselective fluorination of ketene (B1206846) acetals using electrophilic fluorine sources like N-fluorodibenzenesulfonimide (NFSI) in the presence of a chiral catalyst can produce α-fluoroesters with high enantioselectivity. organic-chemistry.orgnih.gov

Another approach involves the catalytic asymmetric coupling of aryl alkyl ketenes with NFSI to furnish tertiary α-fluoroesters. organic-chemistry.org The development of chiral catalysts, such as planar chiral isothiourea catalysts, has enabled highly efficient enantioselective fluorination of carboxylic acids. organic-chemistry.org

Tandem and Cascade Reactions in the Synthesis of Fluorinated Systems

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient strategy for the synthesis of complex fluorinated molecules. wikipedia.orgrsc.org These reactions enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. wikipedia.org

An example is the enantioselective synthesis of fluorinated tricyclic chromanones through a tandem reaction involving a Michael addition, cycloketalization, and hemiacetalization sequence. rsc.org The use of fluorinated chiral imines in asymmetric tandem reactions, particularly those involving intramolecular aza-Michael reactions, has also been explored for the synthesis of enantioenriched carbocycles and heterocycles. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Fluorinated Building Block in Complex Molecule Synthesis

Fluorinated building blocks are indispensable in contemporary organic synthesis, with a significant percentage of new pharmaceuticals and agrochemicals containing at least one fluorine atom. sigmaaldrich.comenamine.net These synthons are prized for their ability to confer desirable properties upon the target molecule. The incorporation of a gem-difluoromethylene (CF2) group, as seen in (4,4-Difluoro-cyclohexylidene)-acetic acid, can enhance the thermal and metabolic stability of a compound compared to its non-fluorinated counterparts. sigmaaldrich.com

The this compound scaffold serves as a valuable precursor in the synthesis of more elaborate molecular architectures. The difluorinated cyclohexyl ring provides a robust, lipophilic core that can be chemically modified, while the exocyclic acetic acid moiety offers a reactive handle for various coupling reactions, such as amide bond formation. This allows for the systematic construction of compound libraries for screening purposes. The presence of the CF2 group can block potential sites of metabolic oxidation that might occur at that position in an analogous non-fluorinated cyclohexane (B81311) ring, a common strategy in drug design to improve pharmacokinetic profiles.

Design and Development of Fluorinated Bioisosteres in Medicinal Chemistry Research

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a fundamental strategy in medicinal chemistry. nih.govtandfonline.com Fluorine and fluorinated motifs are exceptionally versatile in the design of bioisosteres. acs.orgnih.gov The gem-difluoromethylene group (CF2) is a particularly effective bioisostere for several common functionalities, including a methylene (B1212753) group (CH2), an ether oxygen (-O-), or, most notably, a carbonyl group (C=O). researchgate.netresearchgate.net

In the context of this compound, the CF2 group can be viewed as a bioisosteric replacement for the carbonyl group in a 4-oxocyclohexylideneacetic acid structure. This substitution can profoundly influence a molecule's properties without drastically altering its shape. For instance, replacing a ketone with a difluoromethylene group removes the hydrogen bond accepting capability of the carbonyl oxygen but introduces a strong dipole and can alter the local electronic environment. This modification can impact receptor binding, membrane permeability, and metabolic stability. acs.orgnih.gov The table below summarizes the comparative properties of these functional groups.

| Property | Methylene (CH2) | Carbonyl (C=O) | gem-Difluoromethylene (CF2) |

| Geometry | Tetrahedral | Trigonal Planar | Tetrahedral |

| Polarity | Nonpolar | Highly Polar | Highly Polar |

| Hydrogen Bonding | None | H-bond Acceptor | Weak H-bond Donor (via adjacent C-H) |

| Metabolic Stability | Susceptible to oxidation | Susceptible to reduction | Highly stable to oxidation |

| Lipophilicity (LogP) | Contribution is lipophilic | Contribution is hydrophilic | Contribution is lipophilic |

This interactive table provides a comparative overview of the physicochemical properties of methylene, carbonyl, and gem-difluoromethylene groups, which are relevant for their roles as bioisosteres.

Precursors for Molecular Probes and Research Tools

The unique properties of the difluorinated scaffold make this compound and its derivatives valuable starting materials for the synthesis of specialized molecular probes and tools for chemical biology research.

Molecular imaging techniques, such as Positron Emission Tomography (PET), require probes labeled with a positron-emitting radionuclide, like fluorine-18 (B77423) (¹⁸F). Fluorinated compounds are excellent candidates for developing such imaging agents. For example, ¹⁸F-labeled ligands have been developed to study the distribution and density of estrogen receptors (ERs) in vivo, which is crucial for diagnosing and managing breast cancer. nih.gov

The cyclohexyl core is a common feature in non-steroidal ER ligands. marquette.edu The this compound scaffold could be chemically elaborated and subsequently radiolabeled with ¹⁸F to create novel PET probes. Such a probe could be used to non-invasively study ER binding dynamics, providing valuable insights into disease progression and response to therapy. nih.gov

Fluorinated functional groups are frequently incorporated into the design of potent and specific enzyme inhibitors. nih.gov The strong electron-withdrawing nature of fluorine can stabilize transition states or render a molecule an irreversible "suicide" inhibitor. For instance, α-fluorinated ketones can act as powerful inhibitors of serine proteases by forming stable hemiacetal adducts with the active site serine residue. nih.gov

The this compound structure can be used as a core component in the design of inhibitors. The difluorinated ring can mimic a substrate's natural cyclohexyl group while enhancing binding affinity through favorable electrostatic interactions or by blocking metabolic degradation. The acetic acid side chain provides a point of attachment for other pharmacophoric elements designed to interact with an enzyme's active site. For example, this scaffold could be incorporated into analogues of natural substrates for amino acid decarboxylases, where the CF2 group could play a role in mechanism-based inactivation. nih.gov

A molecule's ability to cross biological membranes is governed by its physicochemical properties, primarily lipophilicity and polarity. escholarship.org The introduction of fluorine can systematically modulate these properties. Structure-property relationship studies have demonstrated that fluorination significantly impacts acidity (pKa) and lipophilicity (logD). escholarship.org

By using this compound as a starting scaffold, a series of derivatives can be synthesized where other parts of the molecule are systematically varied. These compounds, with their finely-tuned permeability and lipophilicity profiles, can serve as invaluable tools to study biological transport mechanisms. Researchers can use such a compound library to probe the structural requirements for passive diffusion or for recognition by specific transporter proteins, thereby elucidating the complex rules that govern a molecule's journey through a biological system.

Copper-free click chemistry is a powerful bioorthogonal reaction used for labeling biomolecules in living systems without the toxicity associated with copper catalysts. nih.govpnas.org A key class of reagents for this reaction are strained cyclooctynes, particularly difluorinated cyclooctynes (DIFO), where the alkyne's reactivity is dramatically enhanced by a combination of ring strain and the electron-withdrawing effects of adjacent fluorine atoms. pnas.orgwikipedia.orgacs.org

While the six-membered ring of this compound is not sufficiently strained to participate directly in this type of reaction, the gem-difluoroalkyl motif is a critical design element in highly reactive DIFO reagents. pnas.org This demonstrates the utility of this functional group in creating advanced chemical tools. By incorporating the 4,4-difluorocyclohexyl structural element into a larger, strained eight-membered ring system, it would be possible to create novel, second-generation DIFO-like reagents. Such reagents would leverage the established activating effect of the CF2 group to facilitate rapid and specific cycloaddition with azides, expanding the toolkit available for in vivo imaging and proteomics. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of organofluorine compounds. numberanalytics.com Traditional fluorination methods often involve hazardous reagents like hydrogen fluoride (B91410) (HF) and generate significant chemical waste. numberanalytics.com Future research will prioritize the development of synthetic routes to (4,4-Difluoro-cyclohexylidene)-acetic acid and its precursors that are more environmentally benign.

Key areas of focus will include:

Safer Fluorinating Agents: The development and utilization of less toxic and more manageable fluorinating agents are crucial. numberanalytics.com Alternatives to harsh reagents, such as fluorinated ionic liquids and recyclable fluorinated polymers, are being explored to enhance safety and reduce environmental impact. numberanalytics.com

Catalytic Methods: The use of catalytic amounts of reagents, as opposed to stoichiometric quantities, is a fundamental principle of green chemistry. Research into catalytic fluorination, defluorination, and fluorine transfer methodologies aims to improve sustainability. nottingham.ac.uk

Electrochemical and Photochemical Methods: These techniques offer greener alternatives by using electricity or light to drive reactions, often under milder conditions and with reduced need for chemical reagents. numberanalytics.comnumberanalytics.com Electrochemical fluorination, for instance, can reduce the reliance on toxic reagents. numberanalytics.com

Solvent-Free and Alternative Solvents: The use of water or ionic liquids as reaction media, or conducting reactions under solvent-free conditions, can significantly reduce the environmental footprint of a synthetic process. nih.govresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key goal. This reduces waste and improves efficiency.

Recent breakthroughs, such as producing fluorochemicals directly from fluorspar (CaF2) without generating hydrogen fluoride, highlight the potential for transformative changes in the production of fluorine-containing compounds. agchemigroup.euox.ac.uk

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The gem-difluoroalkene moiety within this compound is a versatile functional group that can participate in a variety of chemical transformations. Future research will continue to uncover and exploit its reactivity to synthesize novel and complex molecules.

Emerging areas of investigation include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. rsc.org Metal-free photocatalytic methods are being developed for the difunctionalization of gem-difluoroalkenes, enabling amination and heteroarylation under environmentally benign conditions. rsc.org Photocatalytic hydroalkoxylation and decarboxylative/defluorinative reactions further expand the synthetic utility of this class of compounds. acs.orgnih.govnih.gov

Transition Metal Catalysis: While already a staple in organic chemistry, new catalytic systems are continually being developed to achieve novel transformations of gem-difluoroalkenes. These reactions can lead to the formation of diverse molecular architectures.

Hydrofunctionalization Reactions: The development of methods for the net hydrofunctionalization of gem-difluoroalkenes is an area of growing interest. For example, photocatalyst-free hydrothiolation reactions have been developed, offering a green method to produce α,α-difluoroalkylthioethers. rsc.org

These new reactions will enable the late-stage modification of complex molecules and the rapid construction of libraries of compounds for screening in various applications.

Design of Advanced Derivatives for Specific Research Applications

The unique properties conferred by the gem-difluoro group, such as altered lipophilicity, metabolic stability, and conformational preferences, make this compound an attractive scaffold for designing advanced derivatives with tailored functions.

Future applications for such derivatives include:

Medicinal Chemistry: Fluorine is a key element in many modern pharmaceuticals. researchgate.net Derivatives of this compound could be designed as building blocks for new drugs targeting a range of diseases, including cancer, central nervous system disorders, and infectious diseases. researchgate.net The gem-difluoro group can act as a bioisostere for a carbonyl group, influencing binding affinity and metabolic stability. researchgate.net

Materials Science: Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.govnih.gov Derivatives of this compound could be incorporated into novel polymers. An emerging area of interest is the development of biodegradable fluorinated polymers to address the environmental persistence of "forever chemicals." packaging-gateway.comrsc.org Research into fluorinated peptides is also exploring the creation of biodegradable fluorinated biopolymers. digitellinc.com

Agrochemicals: The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. Derivatives could be developed as new agrochemical agents with improved environmental profiles.

The ability to precisely control the placement of fluorine atoms allows for the fine-tuning of molecular properties to meet the demands of specific applications.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Property Prediction

Key trends in this area include:

Retrosynthesis Prediction: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes to target molecules. chemistryworld.com This can save significant time and resources in the laboratory.

Property Prediction: ML models can be trained to predict a wide range of molecular properties, including bioactivity, toxicity, and physicochemical characteristics, often much faster than experimental methods. emerginginvestigators.org For fluorinated compounds, AI can help predict the effects of fluorination on drug-like properties. researchgate.net A multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity upon fluorine substitution. nih.gov

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, leading to higher yields and purity. chemai.ioacs.org ML can map complex reaction landscapes to enable the accurate prediction of high-yielding conditions for new substrates. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mit.eduazoai.comscienceblog.com These models can explore vast chemical spaces to identify novel drug candidates based on fluorinated scaffolds. scienceblog.com

The synergy between computational modeling and experimental work will undoubtedly accelerate the discovery and development of new molecules derived from this compound. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.